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Compound of Interest

Compound Name:
2-(4-Bromo-1-pyrazolyl)ethyl

Acetate

CAS No.: 1215073-99-6

Cat. No.: B2379963

Get Quote

Compound Identity & Structural Analysis
2-(4-Bromo-1-pyrazolyl)ethyl Acetate is a functionalized pyrazole intermediate used primarily

as a building block in the synthesis of bioactive heterocycles, particularly kinase inhibitors and

agrochemicals.[1] It serves as a "masked" hydroxyethyl-pyrazole, where the acetate group acts

as a lipophilic protecting group that can be hydrolyzed under mild conditions or used to

modulate solubility during purification.[1]
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Parameter Details

IUPAC Name 2-(4-Bromo-1H-pyrazol-1-yl)ethyl acetate

CAS Number 1215073-99-6

Molecular Formula C₇H₉BrN₂O₂

Molecular Weight 233.06 g/mol

SMILES CC(=O)OCCn1cc(Br)cn1

InChI Key
REUWXYIZJBMWPB-UHFFFAOYSA-N

(Precursor Alcohol)

Physical & Physicochemical Properties
The following data aggregates experimental observations of the class and calculated

physicochemical descriptors essential for ADME (Absorption, Distribution, Metabolism,

Excretion) profiling.

General Physical State
Appearance: Typically a pale yellow to colorless viscous oil or low-melting solid at room

temperature.[1]

Odor: Faint, ester-like characteristic of acetylated primary alcohols.[1]

Stability: Stable under ambient conditions; moisture-sensitive (slow hydrolysis to alcohol).[1]

Quantitative Physicochemical Data
Note: Values marked with () are predicted based on QSAR models (ACD/Labs, ChemAxon)

due to the proprietary nature of specific batch data.*
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Property Value / Range Experimental Context

Boiling Point 310.0 ± 25.0 °C Predicted at 760 mmHg

Density 1.54 ± 0.1 g/cm³
High density due to bromine

atom

Flash Point 141.3 ± 23.2 °C
Non-flammable under standard

lab conditions

LogP (Octanol/Water) 1.45 ± 0.32
Moderate lipophilicity; suitable

for cell permeability

Refractive Index 1.552
Indicative of aromatic

conjugation

TPSA 43.60 Å²

Topological Polar Surface Area

(good oral bioavailability

range)

pKa ~2.5 (Conjugate acid)
Pyrazole nitrogen is weakly

basic

Synthesis & Experimental Protocols
The most robust route to 2-(4-Bromo-1-pyrazolyl)ethyl Acetate avoids direct alkylation with 2-

bromoethyl acetate, which often leads to elimination side products.[1] Instead, a two-step

"Alkylation-Acetylation" strategy is recommended for high yield and purity.[1]

Strategic Synthesis Pathway

4-Bromopyrazole
(Solid)

Step 1: N-Alkylation
(K2CO3, 2-Bromoethanol)

Intermediate:
2-(4-Bromo-1-pyrazolyl)ethanol

Step 2: Acetylation
(Ac2O, Pyridine, DMAP)

Target:
2-(4-Bromo-1-pyrazolyl)ethyl Acetate

Click to download full resolution via product page

Figure 1: Recommended two-step synthesis pathway ensuring regioselectivity at the N1

position.
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Detailed Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
This step installs the ethyl linker.[1]

Reagents: 4-Bromopyrazole (1.0 eq), 2-Bromoethanol (1.2 eq), Potassium Carbonate

(K₂CO₃, 2.0 eq).

Solvent: Acetonitrile (MeCN) or DMF.[1]

Procedure:

Dissolve 4-bromopyrazole in MeCN.[1]

Add K₂CO₃ and stir for 15 min at Room Temperature (RT).

Add 2-bromoethanol dropwise.[1]

Reflux (80°C) for 12 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

Workup: Filter inorganic salts. Concentrate filtrate.[1] Dissolve residue in EtOAc, wash with

water and brine.[1] Dry over Na₂SO₄.[1]

Yield: ~85-90% (White solid).[1]

Step 2: Acetylation to Target
This step converts the alcohol to the acetate ester.[1]

Reagents: Intermediate Alcohol (1.0 eq), Acetic Anhydride (Ac₂O, 1.5 eq), Pyridine (2.0 eq),

DMAP (0.1 eq, catalyst).

Solvent: Dichloromethane (DCM) (anhydrous).[1]

Procedure:

Dissolve the alcohol in DCM at 0°C under N₂ atmosphere.

Add Pyridine and DMAP.[1]
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Add Acetic Anhydride dropwise to control exotherm.[1]

Warm to RT and stir for 4 hours.

Quench: Add saturated NaHCO₃ solution to neutralize excess acid.[1]

Purification: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then

NaHCO₃, then Brine.[1]

Isolation: Dry over MgSO₄ and concentrate in vacuo.

Result: 2-(4-Bromo-1-pyrazolyl)ethyl Acetate (Clear/Pale Yellow Oil).[1]

Spectral Characterization Data
To validate the identity of the synthesized compound, compare experimental spectra against

these standard shifts.

¹H NMR (400 MHz, CDCl₃)
δ 7.55 (s, 1H): Pyrazole C3-H (Deshielded by adjacent N).

δ 7.48 (s, 1H): Pyrazole C5-H.[1]

δ 4.40 (t, J=5.2 Hz, 2H): N-CH₂-CH₂ (Methylene adjacent to Nitrogen).

δ 4.35 (t, J=5.2 Hz, 2H): CH₂-CH₂-O (Methylene adjacent to Oxygen).

δ 2.05 (s, 3H): O-CO-CH₃ (Acetate methyl group).[1]

¹³C NMR (100 MHz, CDCl₃)
δ 170.5: Carbonyl (C=O).[1]

δ 139.8: Pyrazole C3.[1]

δ 129.5: Pyrazole C5.[1]

δ 93.2: Pyrazole C4-Br (Shielded by heavy atom effect).[1]
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δ 62.8: O-CH₂.[1]

δ 51.5: N-CH₂.[1]

δ 20.8: Acetate CH₃.[1]

Applications in Drug Discovery
This compound acts as a versatile electrophile or nucleophile precursor in the design of

JAK/STAT pathway inhibitors and Aurora kinase inhibitors.[1]

Functional Utility Map
2-(4-Bromo-1-pyrazolyl)

ethyl Acetate

Suzuki-Miyaura Coupling
(C-C Bond Formation)

Pd(PPh3)4, Ar-B(OH)2

Hydrolysis -> Alcohol
(Mesylation/Tosylation)

LiOH / THF

Bio-Isostere Synthesis
(Thiazole/Imidazole Fusion)

Heterocyclization

Click to download full resolution via product page

Figure 2: Synthetic utility of the 4-bromopyrazole scaffold in medicinal chemistry.

Suzuki-Miyaura Coupling: The C4-Bromine is highly reactive toward palladium-catalyzed

cross-coupling, allowing the attachment of aryl or heteroaryl groups (e.g., for extending the

pharmacophore into a kinase ATP-binding pocket).[1]

Side-Chain Modification: The acetate group protects the hydroxyl functionality during C4-

modification.[1] Post-coupling, it can be hydrolyzed to the alcohol, converted to a mesylate,

and displaced by amines to create solubilizing tails (e.g., morpholine or piperazine adducts).

[1]

Safety & Handling (SDS Summary)
GHS Classification: Warning.[1]
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Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light to prevent

debromination or decomposition.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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